5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-[(3-chlorophenyl)methoxy]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-10-4-5-12(15-7-10)16-8-9-2-1-3-11(14)6-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPHFPQMDKWLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine typically involves the reaction of 5-bromo-2-hydroxypyridine with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may also be scaled up using industrial chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed:
Substitution: Formation of 2-[(3-chlorophenyl)methoxy]-5-aminopyridine or 2-[(3-chlorophenyl)methoxy]-5-thiopyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of this compound amine derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features make it a candidate for developing inhibitors or modulators of specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and chlorophenyl groups can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Substituent Position and Halogen Effects
Key Compounds :
- 5-Bromo-2-[(3-methylphenyl)methoxy]pyridine: Differs by having a methyl group instead of chlorine on the benzyloxy substituent.
- 5-Bromo-4-chloro-2-methoxypyridine (CAS 13472-58-7) : Halogens at positions 4 and 5 create distinct electronic environments. The bromine at position 5 deactivates the ring, while chlorine at position 4 may direct further substitutions to position 3 or 6 .
Table 1: Substituent Effects on Reactivity
| Compound | Substituents | Electronic Effect | Reactivity Trend |
|---|---|---|---|
| Target Compound | 5-Br, 2-(3-Cl-C6H4-OCH2) | Strong deactivation (Br, Cl) | Moderate electrophilic substitution |
| 5-Bromo-2-[(3-Me-C6H4)OCH2]pyridine | 5-Br, 2-(3-Me-C6H4-OCH2) | Moderate deactivation (Br) | Enhanced nucleophilic substitution |
| 5-Bromo-4-Cl-2-MeO-pyridine | 5-Br, 4-Cl, 2-MeO | Dual deactivation (Br, Cl) | Directed substitution at position 3 |
Functional Group Variations
Methoxy vs. Hydroxy or Alkoxy Chains :
- 5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol () : The hydroxyl and ethoxy groups increase polarity, enhancing solubility in polar solvents. In contrast, the target compound’s methoxy and 3-chlorophenyl groups reduce solubility but improve lipid membrane permeability .
- 5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine () : The bulky tert-butoxy group introduces steric hindrance, limiting accessibility for reactions at position 2 compared to the target compound’s planar 3-chlorophenyl group .
Table 2: Physical Properties
| Compound | Molecular Weight | Polarity | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 298.56 | Moderate | ~10 (DMSO) |
| 5-Bromo-2-methoxy-3-methylpyridine | 202.05 | Low | ~50 (DCM) |
| 5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol | 234.03 | High | >100 (Water) |
Aromatic Ring Modifications
Pyridine vs. Quinoline/Benzofuran Cores:
- Methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate (): The quinoline core’s extended π-system increases planarity and π-π stacking interactions, which are absent in the target compound. This structural difference could influence binding affinity in catalytic or receptor-based applications .
- 5-(3-Chlorophenyl)-3-(5-bromo-3-methylbenzofuran-2-yl)-1H-pyrazolines () : The benzofuran moiety introduces a fused heterocycle, altering electronic distribution and bioactivity compared to the pyridine-based target compound .
Biological Activity
5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by research findings and data tables.
Chemical Structure and Properties
The compound's molecular formula is , characterized by a pyridine ring with a bromine atom and a methoxy group attached to a chlorophenyl moiety. This unique structure contributes to its diverse biological activities.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The specific mechanisms of action remain under investigation, but preliminary findings suggest that it may induce apoptosis and inhibit cell cycle progression in cancer cells.
Case Study: Anticancer Activity
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of approximately 15 μM, indicating potent cytotoxicity. Flow cytometry analysis revealed an increase in the sub-G1 population, suggesting apoptosis induction.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest |
| A549 | 18 | Apoptosis and necrosis |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
In vitro tests were conducted to assess the antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentration (MIC) values ranging from 8 to 16 μg/mL.
| Bacterial Strain | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 | Bactericidal |
| Escherichia coli | 16 | Bacteriostatic |
| Pseudomonas aeruginosa | 32 | Bacteriostatic |
The precise mechanism by which this compound exerts its biological effects is still being elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cell signaling pathways, leading to altered cellular responses.
Proposed Mechanisms
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs).
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
Comparative Analysis with Related Compounds
To understand the biological activity better, it is useful to compare this compound with structurally related compounds.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Bromo-2-[(2-chlorophenyl)methoxy]pyridine | Similar bromination and methoxylation | Different chlorophenyl substitution |
| 5-Bromo-2-[(3-methylphenyl)methoxy]pyridine | Contains a methyl group instead of chlorine | Potentially altered biological activity |
| 5-Bromo-2-methoxy-3-nitropyridine | Nitrogen substitution instead of chlorophenyl | Exhibits distinct electronic properties |
Q & A
Q. What are the standard synthetic routes for preparing 5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine?
A two-step approach is commonly employed:
Bromination : Introduce bromine at the 5-position of a pyridine precursor (e.g., 2-hydroxypyridine) using reagents like NBS (N-bromosuccinimide) or Br₂ in the presence of a Lewis acid (e.g., FeBr₃) to ensure regioselectivity .
Etherification : React the brominated intermediate with (3-chlorophenyl)methanol under Mitsunobu conditions (DIAD, triphenylphosphine) or via nucleophilic substitution using a base like NaH .
Key Validation : Monitor reaction progress via TLC and confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS).
Q. How can researchers ensure purity during synthesis?
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
- Analytical Methods : Employ HPLC (C18 column, acetonitrile/water mobile phase) to assess purity >95% .
- Crystallization : Optimize solvent systems (e.g., ethanol/water) for recrystallization to enhance crystalline yield.
Advanced Research Questions
Q. What strategies improve regioselectivity in functionalizing the pyridine ring?
- Directing Groups : Introduce temporary groups (e.g., -NH₂, -OMe) at specific positions to steer bromination or coupling reactions. For example, a methoxy group at C2 can direct electrophilic substitution to C5 .
- Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl groups after halogenation. Evidence from analogous compounds suggests Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O are effective .
- Computational Guidance : Apply DFT calculations to predict reactive sites based on electron density maps .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., LogP)?
- Experimental Validation : Measure LogP experimentally via shake-flask method (octanol/water partition) and compare with computational tools like ChemAxon or ACD/Labs. For example, a reported LogP of 2.16 may differ from predicted values due to solvent effects.
- Thermal Analysis : Use DSC (Differential Scanning Calorimetry) to verify melting points and detect polymorphic forms.
Q. What are the challenges in characterizing the (3-chlorophenyl)methoxy moiety?
- Spectroscopic Identification :
- X-ray Crystallography : If crystals are obtainable, resolve the spatial arrangement of the methoxy group relative to the pyridine ring.
Experimental Design & Data Analysis
Q. How to design stability studies under varying experimental conditions?
Q. What mechanistic insights can be gained from studying substituent effects?
- Electronic Effects : Compare reaction rates of brominated vs. non-brominated analogs in SNAr (nucleophilic aromatic substitution) to assess how electron-withdrawing groups (Br) enhance reactivity.
- Steric Effects : Evaluate the impact of the bulky (3-chlorophenyl)methoxy group on coupling reactions using steric maps from molecular modeling software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
